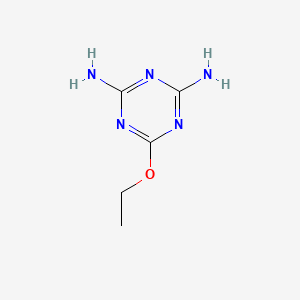

s-Triazine, 4,6-diamino-2-ethoxy-

Descripción general

Descripción

S-Triazine, 4,6-diamino-2-ethoxy- is a derivative of the s-Triazine family. s-Triazines are a class of compounds that have been extensively studied due to their wide range of applications, including the production of herbicides and polymer photostabilisers . They also display important biological properties, such as anticancer, antiviral, fungicidal, insecticidal, bactericidal, herbicidal, and antimicrobial activities .

Synthesis Analysis

S-Triazine derivatives can be easily prepared from the readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) . The synthesis of these derivatives involves sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds . Using microwave irradiation can yield the desired products in less time, with good yield and higher purity .Molecular Structure Analysis

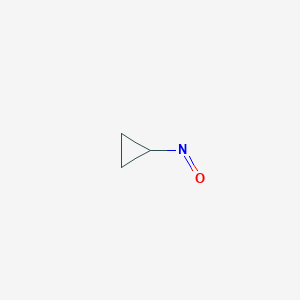

Triazine is a six-membered heterocyclic ring compound with three nitrogen atoms replacing carbon-hydrogen units in the benzene ring structure . The s-Triazine core is a useful scaffold for the discovery of novel anticancer drugs . The structure of s-Triazine derivatives can be modified by introducing new substituents, which makes it possible to obtain compounds with broad inhibitory activity on processes such as proliferation .Chemical Reactions Analysis

S-Triazine has a weak base and has much weaker resonance energy than benzene, therefore, nucleophilic substitution is preferred to electrophilic substitution . The s-Triazine derivatives undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical And Chemical Properties Analysis

S-Triazine is a six-membered heterocyclic ring compound with three nitrogen atoms replacing carbon-hydrogen units in the benzene ring structure . It has a weak base and has much weaker resonance energy than benzene .Aplicaciones Científicas De Investigación

Anticancer Properties

1,3,5-Triazines, including the 6-ethoxy-1,3,5-triazine-2,4-diamine, have been found to display important biological properties. For example, some 1,3,5-triazines are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer . More recently, significant aromatase inhibitory activity was observed for 1,3,5-triazines .

Herbicidal Applications

1,3,5-Triazines are well known for their applications in the production of herbicides . A specific derivative, 6‐Ethoxy‐4‐ N‐(2‐morpholin‐4‐ylethyl) ‐2‐N‐propan‐2‐yl‐1,3, 5‐triazine‐2, 4‐diamine, has been found to endow herbicidal activity against Phalaris minor, a weed of wheat crop field .

Antimicrobial and Antiviral Properties

s-Triazine derivatives possess a wide spectrum of biological properties such as antiviral, fungicidal, bactericidal, and antimicrobial agents .

Antimalarial Agents

s-Triazine derivatives have also been found to be effective as antimalarial agents .

Applications in Dyes and Lubricants

s-Triazine derivatives have applications as dyes and lubricants .

Analytical Reagents

s-Triazine derivatives are useful as analytical reagents .

Enzyme Inhibitory Activity

s-Triazine derivatives have been found to have broad inhibitory activity on processes such as proliferation. In some cases, s-triazine derivatives induce cell apoptosis .

Other Biological Properties

s-Triazine derivatives have been found to have other biological properties. For example, the 1,3,5-triazine presents potential use as siderophore (microbial iron shelter) mediated drug . The compounds of type 8 show potent activity against leukotriene C 4 (LTC 4) antagonist, which possess a protective effect on HCl.ethanol-induced gastric lesions .

Safety and Hazards

Direcciones Futuras

S-Triazine derivatives have a wide range of applications and continue to be the subject of considerable research interest. They have potential uses in various fields such as the production of herbicides, polymer photostabilisers, and as anticancer agents . Future research will likely focus on developing new s-Triazine derivatives with improved properties and exploring their potential applications in various fields .

Propiedades

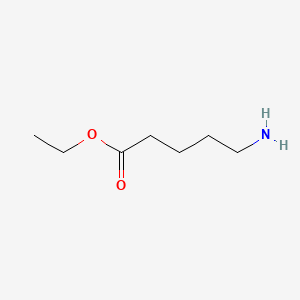

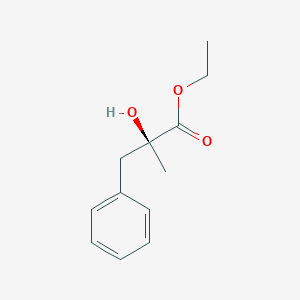

IUPAC Name |

6-ethoxy-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c1-2-11-5-9-3(6)8-4(7)10-5/h2H2,1H3,(H4,6,7,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZPBJHXLZKTKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=N1)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182523 | |

| Record name | s-Triazine, 4,6-diamino-2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

s-Triazine, 4,6-diamino-2-ethoxy- | |

CAS RN |

2827-44-3 | |

| Record name | s-Triazine, 4,6-diamino-2-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002827443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Triazine, 4,6-diamino-2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.